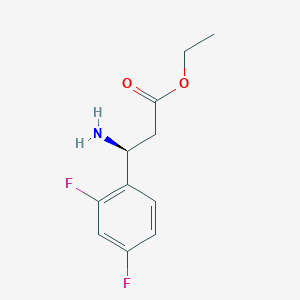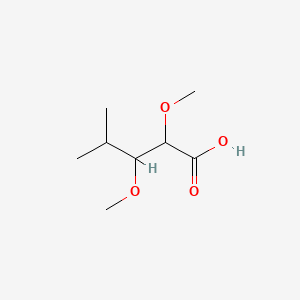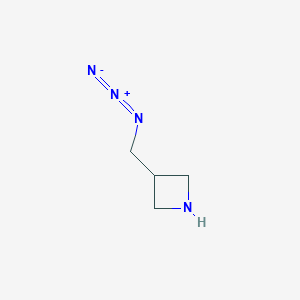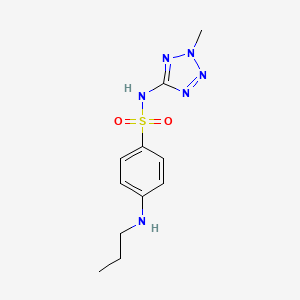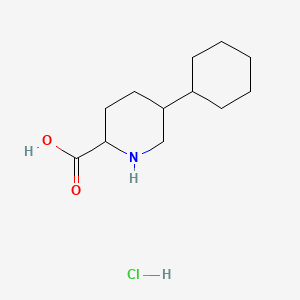
5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride: is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride typically involves the hydrogenation of substituted pyridines to form the corresponding piperidines. A new heterogeneous cobalt catalyst based on titanium nanoparticles and melamine has been shown to allow for acid-free hydrogenation with good yields and selectivity . This method can be carried out in water as a solvent, making it an environmentally friendly approach.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale hydrogenation processes using similar catalysts and reaction conditions. The use of water as a solvent and the avoidance of strong acids make the process more sustainable and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different piperidine derivatives.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce different piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride is used as a building block for the synthesis of more complex molecules. It can be employed in multicomponent reactions, cycloadditions, and annulations .
Biology and Medicine: Piperidine derivatives, including this compound, have shown potential in the development of pharmaceuticals. They are present in more than twenty classes of pharmaceuticals and are used in the design of drugs for various therapeutic applications .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, polymers, and other materials. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their pharmacological effects . The exact molecular targets and pathways depend on the specific application and the structure of the derivative.
Vergleich Mit ähnlichen Verbindungen
Piperidine-2-carboxylic acid: A simpler derivative of piperidine with similar chemical properties.
Cyclohexylpiperidine: Another piperidine derivative with a cyclohexyl group, but without the carboxylic acid functionality.
Pipecolic acid: A naturally occurring piperidine derivative with a carboxylic acid group.
Uniqueness: 5-Cyclohexylpiperidine-2-carboxylic acid hydrochloride is unique due to the presence of both a cyclohexyl group and a carboxylic acid group on the piperidine ring. This combination of functional groups imparts specific chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C12H22ClNO2 |
|---|---|
Molekulargewicht |
247.76 g/mol |
IUPAC-Name |
5-cyclohexylpiperidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C12H21NO2.ClH/c14-12(15)11-7-6-10(8-13-11)9-4-2-1-3-5-9;/h9-11,13H,1-8H2,(H,14,15);1H |
InChI-Schlüssel |
DJKSQPFELZPELT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)C2CCC(NC2)C(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


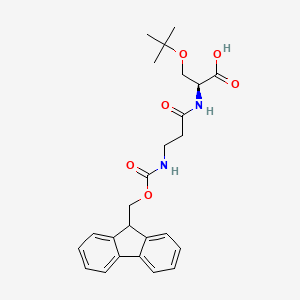
![1-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B13538743.png)



![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine](/img/structure/B13538753.png)
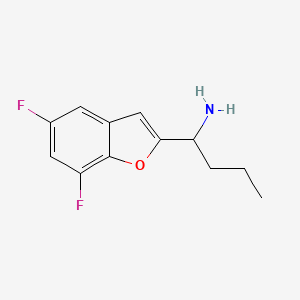
![2-{[(Benzyloxy)carbonyl]amino}-4-cyclopentylbutanoic acid](/img/structure/B13538768.png)
